molecular formula C22H23F2N3O3 B11157908 1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11157908
M. Wt: 415.4 g/mol
InChI Key: XOWLPZLKYUQBGZ-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a butyl group, and a difluorophenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Difluorophenyl Carbamoyl Moiety: The difluorophenyl carbamoyl group can be introduced through a coupling reaction between an amine derivative and a difluorophenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilization in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines share structural similarities with the pyrrolidine ring.

    Carbamoyl Derivatives: Compounds containing carbamoyl groups, such as ureas and thioureas, exhibit similar reactivity.

Uniqueness

1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its structural features, including the butyl group, difluorophenyl carbamoyl moiety, and pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23F2N3O3

Molecular Weight

415.4 g/mol

IUPAC Name

1-butyl-N-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23F2N3O3/c1-2-3-10-27-13-15(11-20(27)28)22(30)25-17-7-4-14(5-8-17)21(29)26-19-9-6-16(23)12-18(19)24/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,25,30)(H,26,29)

InChI Key

XOWLPZLKYUQBGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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